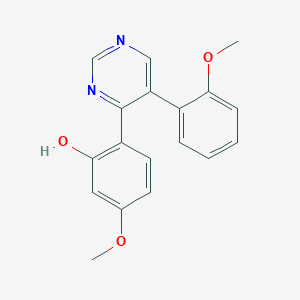
5-Methoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol, also known as 5-MeO-MPMI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with targets such as focal adhesion kinase 1 .
Mode of Action
For instance, a compound with a similar structure was found to block hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .
Biochemical Pathways
Compounds with the trimethoxyphenyl (tmp) group have shown to affect various pathways, including those involving tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Pharmacokinetics
Related compounds have been found to exhibit certain pharmacokinetic properties .
Result of Action
Related compounds have shown various biological activities, including antifungal, antibacterial, and antiviral effects .
Action Environment
The spatial configuration of carbon atoms connected to certain groups in similar compounds has been found to play an important role in their fungicidal activity .
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Methoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. However, its limited solubility in water and potential toxicity at high doses are limitations that need to be considered.
Future Directions
Future research on 5-Methoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol could focus on optimizing its synthesis method to increase yield and purity. Additionally, further studies could investigate its potential therapeutic applications in treating neurodegenerative diseases and viral infections. Its potential use as a drug delivery system could also be explored.
Synthesis Methods
The synthesis of 5-Methoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol involves the reaction of 5-(2-methoxyphenyl)-4-phenylpyrimidine-2(1H)-one with 5-methoxy-2-nitrophenol in the presence of a catalyst. The resulting compound is then reduced to yield 5-Methoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol. This synthesis method has been optimized to produce a high yield of pure 5-Methoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol.
Scientific Research Applications
5-Methoxy-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-12-7-8-14(16(21)9-12)18-15(10-19-11-20-18)13-5-3-4-6-17(13)23-2/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNQCVVMWPXUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2907309.png)
![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2907310.png)
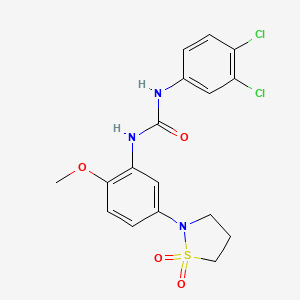
![2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2907313.png)

![ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2907317.png)
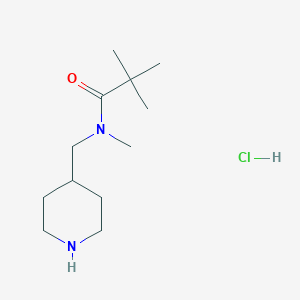
![3-chloro-6-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}pyridazine](/img/structure/B2907321.png)
![{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2907323.png)
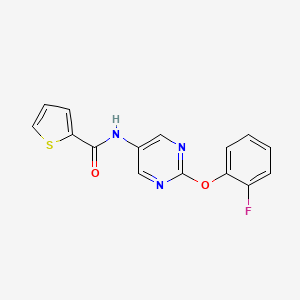

![(4R,7S)-9-(2,3-dihydro-1H-inden-2-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B2907329.png)
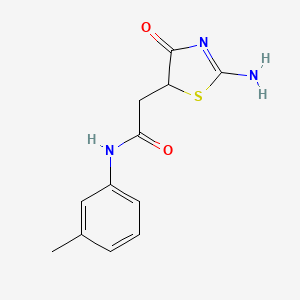
![2,5-dichloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2907331.png)